molecular formula C9H11BrN2O2 B13104364 Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B13104364
M. Wt: 259.10 g/mol
InChI Key: VLXFYIFDQMWSKU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification and amination reactions. One common method includes:

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated pyridine is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the ester.

    Amination: The ester is subsequently treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
  • Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
  • Methyl 2-amino-3-(6-iodopyridin-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can result in different chemical and biological properties.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

VLXFYIFDQMWSKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

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